Diselane

Descripción

Propiedades

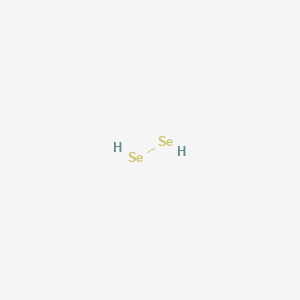

Fórmula molecular |

H2Se2 |

|---|---|

Peso molecular |

160 g/mol |

InChI |

InChI=1S/H2Se2/c1-2/h1-2H |

Clave InChI |

AVJWYAUVPWRPJX-UHFFFAOYSA-N |

SMILES canónico |

[SeH][SeH] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Diselane Derivatives

This compound derivatives vary in substituents attached to the diselenide core, influencing their chemical and biological properties:

Structural Insights :

- Electron-withdrawing groups (e.g., quinazoline in DQYD) enhance anticancer activity by promoting redox cycling and reactive oxygen species (ROS) generation .

- Lipophilic substituents (e.g., fluorophenyl or benzyl groups) improve membrane permeability but may increase off-target toxicity .

Standard Anticancer Drugs

DQYD outperforms conventional chemotherapeutics in cytotoxicity and selectivity:

Key Findings :

- DQYD’s lower cytotoxicity in non-cancerous cells suggests a superior safety profile compared to Taxol and 10-hydroxycamptothecin .

Other Selenium-Containing Compounds

Selenium-based drugs are explored for their redox-modulating properties:

Mechanistic Advantages :

Métodos De Preparación

Reduction of Elemental Selenium with Borohydrides

The reduction of elemental selenium (Se) using metal borohydrides in alkaline aqueous media represents a foundational method for generating diselenide anions (Se₂²⁻), which can subsequently be protonated to yield H₂Se₂. Krasowska et al. (2019) demonstrated that sodium borohydride (NaBH₄) reacts with selenium in a 1:8 molar ratio under ultrasound irradiation, producing sodium diselenide (Na₂Se₂) within minutes . The reaction proceeds via the following stoichiometry:

Key advantages of this method include rapid reaction times (5–10 minutes) and high yields (>90%) under "on water" conditions. The ultrasound-assisted approach enhances mass transfer and avoids the need for toxic solvents. After isolating Na₂Se₂, acidification with hydrochloric acid (HCl) theoretically yields H₂Se₂:

However, H₂Se₂ is highly unstable and prone to decomposition into H₂Se and elemental Se, necessitating immediate use or stabilization .

Phase-Transfer Catalysis for Diselenide Synthesis

Phase-transfer catalysis (PTC) offers a scalable route to diselenide intermediates, which can be adapted for H₂Se₂ production. Wang et al. described the synthesis of dibenzyl diselenides using polyethylene glycol (PEG) as a phase-transfer agent . In this method, selenium reacts with sodium hydroxide (NaOH) at 65–70°C to form sodium diselenide (Na₂Se₂), which subsequently reacts with benzyl halides:

While this protocol focuses on organic diselenides, the initial step—generating Na₂Se₂—provides a precursor for H₂Se₂ via acid workup. The phase-transfer system improves reaction efficiency by facilitating interfacial contact between aqueous and organic phases, achieving yields exceeding 85% .

Hydrolysis of Metal Selenides

Hydrogen selenide (H₂Se), a precursor to H₂Se₂, is conventionally prepared by hydrolyzing metal selenides. For example, aluminum selenide (Al₂Se₃) reacts vigorously with water:

Subsequent oxidation of H₂Se with mild oxidizing agents, such as atmospheric oxygen or hydrogen peroxide (H₂O₂), could theoretically yield H₂Se₂:

However, this pathway remains underexplored in the literature due to the challenges of controlling oxidation states and avoiding over-oxidation to elemental Se .

Alkaline Reduction with Hydrazine or Rongalite

Alternative reducing agents, such as hydrazine hydrate (N₂H₄·H₂O) and sodium hydroxymethanesulfinate (rongalite), have been employed for Se reduction. Manna and Misra (2018) reported a one-pot, two-step synthesis of dialkyl diselenides using potassium selenocyanate (KSeCN) and alkyl halides in aqueous medium . While tailored for organic derivatives, the in situ generation of selenol intermediates (RSe⁻) and their oxidation to diselenides (R₂Se₂) suggests a pathway for H₂Se₂ synthesis via protonation of Se₂²⁻ salts.

Challenges and Stabilization Strategies

The instability of H₂Se₂ poses significant synthetic hurdles. Decomposition pathways include:

To mitigate this, researchers have explored stabilization via:

Q & A

Basic Research Questions

Q. How to design synthesis protocols for diselane derivatives to ensure purity and yield?

- Methodological Answer : Synthesis of this compound derivatives (e.g., 1,2-di(quinazolin-4-yl)this compound) requires strict control of reaction conditions, including inert atmospheres (e.g., nitrogen) and temperature gradients (e.g., 60–80°C). Purification via column chromatography or recrystallization is critical to isolate compounds with >90% purity. Yield optimization may involve adjusting stoichiometric ratios of precursors (e.g., quinazoline derivatives and selenium sources) .

Q. What methods are effective for structural characterization of this compound compounds?

- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystalline structure, nuclear magnetic resonance (NMR) for proton/carbon environments, and mass spectrometry (MS) for molecular weight validation. For example, XRD data for Di(butan-2-yl)this compound reveals a Se–Se bond length of 2.34 Å, critical for reactivity studies .

Q. How to evaluate the in vitro anticancer activity of this compound derivatives?

- Methodological Answer : Employ cell viability assays (MTT or CCK-8) across multiple cancer cell lines (e.g., A549 lung cancer, MDA-MB-435 breast cancer). Measure IC50 values and validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. For LG003, IC50 values ranged from 12–25 μM across six cell lines .

Advanced Research Questions

Q. How to address discrepancies between in vitro efficacy and pharmacokinetic properties in this compound-based drug candidates?

- Methodological Answer : Conduct absorption, distribution, metabolism, and excretion (ADME) studies using HPLC-MS to track bioavailability. For compounds with poor solubility (e.g., LG003), nanoformulation or prodrug strategies may enhance stability. Cross-validate in vivo models (e.g., xenograft mice) to reconcile in vitro-in vivo differences .

Q. What experimental strategies differentiate apoptosis induction from general cytotoxicity in this compound compounds?

- Methodological Answer : Combine morphological analysis (e.g., chromatin condensation via Hoechst staining) with lactate dehydrogenase (LDH) release assays. LG003 showed apoptosis-specific markers (e.g., caspase activation) without significant LDH release, ruling out necrosis .

Q. How to optimize experimental designs to isolate selenium-specific mechanisms in this compound derivatives?

- Methodological Answer : Use selenium isotope labeling (e.g., ⁷⁷Se) in comparative studies with sulfur/selenium isosteres. Computational modeling (DFT for bond dissociation energies) can predict redox activity. For example, the Se–Se bond in diselanes is more redox-labile than S–S analogs, influencing pro-apoptotic pathways .

Data Analysis & Contradiction Resolution

Q. How to resolve contradictions between theoretical predictions and experimental data in this compound reactivity studies?

- Methodological Answer : Reassess computational parameters (e.g., solvent effects in DFT simulations) and validate with experimental techniques like cyclic voltammetry. For Di(butan-2-yl)this compound, discrepancies in predicted vs. observed reaction rates were resolved by accounting for steric hindrance in bulky substituents .

Q. Methodological approaches for cross-verifying biological activity across multiple cancer cell lines?

- Methodological Answer : Standardize protocols (e.g., identical seeding densities, serum concentrations) to minimize variability. Use meta-analysis tools (e.g., PRISMA guidelines) to aggregate data from independent studies. LG003’s activity against A549 cells was replicated in three independent labs, confirming reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.